molecular formula C25H24FNO3 B6545741 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 946275-89-4

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B6545741
CAS No.: 946275-89-4
M. Wt: 405.5 g/mol
InChI Key: IQAKDHXUISRNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide is a compound with a complex structure, reflecting its diverse functionalities and potential applications. This article explores its synthesis, chemical behavior, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide typically involves several steps:

  • Formation of the Benzofuran Moiety: : The benzofuran ring system is often constructed through cyclization reactions, such as the dehydration of 2-hydroxy-phenylethanone derivatives.

  • Functional Group Introduction:

  • Amide Bond Formation: : The final step involves coupling the benzofuran derivative with 3-fluoro-4-methylphenylamine using a suitable coupling reagent, like carbodiimide, to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely employ high-throughput synthesis techniques, optimizing each reaction step for yield and purity. Continuous flow chemistry and catalytic processes can be utilized to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly on the benzofuran and benzamide moieties.

  • Reduction: : The nitro group (if present) or other reducible functionalities may be reduced under hydrogenation conditions.

  • Substitution: : The aromatic rings are subject to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen (H₂) gas.

  • Substitution: : Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Amino derivatives if nitro groups are present.

  • Substitution: : Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

This compound is of significant interest due to its diverse applications in various fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying enzymatic processes involving benzofuran and benzamide functionalities.

  • Medicine: : Investigated for its pharmacological properties, potentially acting as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory effects.

  • Industry: : Utilized in the formulation of specialized materials, including polymers and coatings.

Mechanism of Action

The specific mechanism of action for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide depends on its application:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity.

  • Pathways Involved: : It can modulate signaling pathways, potentially influencing cellular processes such as apoptosis, inflammation, or microbial growth.

Comparison with Similar Compounds

When compared to other benzofuran or benzamide derivatives, this compound stands out due to:

  • Uniqueness: : The combination of benzofuran and fluorinated benzamide moieties is relatively rare, offering distinct chemical properties.

  • Similar Compounds

    • 2-(4-Fluorobenzyl)benzofuran

    • N-(3-Fluorophenyl)benzamide

    • 4-(Benzyloxy)benzamide

Each of these similar compounds has unique aspects, but 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide is distinguished by its dual functional groups, offering a broader range of chemical reactivity and biological activity.

Would you like to dive deeper into any of these sections?

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3/c1-16-7-12-20(13-21(16)26)27-24(28)18-10-8-17(9-11-18)15-29-22-6-4-5-19-14-25(2,3)30-23(19)22/h4-13H,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKDHXUISRNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.